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molecular formula C21H21N2O6- B3112717 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid CAS No. 191739-36-3

1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid

Cat. No. B3112717
M. Wt: 397.4 g/mol
InChI Key: WXQFHIXVEGWTFS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943622B2

Procedure details

1,4-Di((benzyloxy)carbonyl)piperazine-2-carboxylic acid (18.9 g, 47.4 mmol) was dissolved in THF (200 mL), and borane-THF complex (1.0 M solution in THF, 100 mL, 100 mmol) was added over about 15 min. Upon complete addition, the reaction mixture was heated to 50° C. After 3 h, the reaction mixture was allowed to cool to rt and was slowly quenched by the dropwise addition of MeOH. After gas evolution ceased, the reaction mixture was heated to 50° C. for 1 h. Upon cooling to rt, the reaction mixture was concentrated under reduced pressure. The material was dissolved in EtOH (200 mL) and K2CO3 (6.9 g, 49.9 mmol) was added. The reaction mixture was heated to 70° C. overnight. Upon cooling to rt, the reaction mixture was concentrated under reduced pressure, diluted with H2O (200 mL) and extracted with EtOAc (3×200 mL). The combined organics were dried over Na2SO4, filtered, and concentrated under reduced pressure. The material was purified by column chromatography (10 to 40% EtOAc in Hexanes gradient) to give 10.26 g (78%) of the desired product as a white solid. An additional 0.452 g (3%) of the desired product was isolated from impure chromatography fractions by recrystallization from methyl tert-butyl ether. LC-MS: RT=7.848 min; [M+Na]+=299.1.
Name
1,4-Di((benzyloxy)carbonyl)piperazine-2-carboxylic acid
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.9 g
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
C(O[C:9]([N:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:18])[CH2:13][CH:12]1[C:27]([OH:29])=O)=[O:10])C1C=CC=CC=1.B.C1COCC1.C([O-])([O-])=O.[K+].[K+]>C1COCC1>[O:10]=[C:9]1[N:11]2[CH2:16][CH2:15][N:14]([C:17]([O:19][CH2:20][C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)=[O:18])[CH2:13][CH:12]2[CH2:27][O:29]1 |f:1.2,3.4.5|

Inputs

Step One
Name
1,4-Di((benzyloxy)carbonyl)piperazine-2-carboxylic acid
Quantity
18.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CN(CC1)C(=O)OCC1=CC=CC=C1)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
Quantity
6.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CUSTOM
Type
CUSTOM
Details
was slowly quenched by the dropwise addition of MeOH
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 50° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to rt
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in EtOH (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 70° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to rt
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with H2O (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The material was purified by column chromatography (10 to 40% EtOAc in Hexanes gradient)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C1OCC2N1CCN(C2)C(=O)OCC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 10.26 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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